2,4-Dimethoxy-3-methylbenzaldehyde
Overview
Description
2,4-Dimethoxy-3-methylbenzaldehyde is a chemical compound that is a derivative of benzaldehyde with two methoxy groups and one methyl group on the benzene ring. It is related to other dimethoxybenzaldehydes that have been synthesized and characterized for various applications in organic synthesis and materials science.
Synthesis Analysis
The synthesis of related dimethoxybenzaldehydes has been reported using different starting materials and methods. For instance, a novel economical route for the synthesis of 2,4-dimethoxybenzaldehyde has been developed using 1,3-dimethoxybenzene as a raw material through Vilsmeier formylation with DMF directly, achieving a high yield and purity after purification . Another synthesis approach involves the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal, which is a key step in producing 2,5-dialkyl-1,3-dimethoxybenzenes . Additionally, a practical synthesis of 3,4-dimethoxy-o-toluic acid, which is structurally related to 2,4-dimethoxy-3-methylbenzaldehyde, starts with 2,3-dimethoxybenzaldehyde and involves catalytic reduction, bromination, and carboxylation .
Molecular Structure Analysis
The molecular structure of compounds related to 2,4-dimethoxy-3-methylbenzaldehyde has been studied using various techniques. Single-crystal X-ray diffraction studies have been employed to determine the crystal structure of synthesized compounds, such as 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline, which belongs to the monoclinic system with the centrosymmetric space group P21/n . Similarly, the crystal structure of Schiff bases derived from 3,4-dimethoxybenzaldehyde has been characterized, revealing that the imino functional group is coplanar with its adjacent benzene ring .
Chemical Reactions Analysis
Dimethoxybenzaldehydes participate in various chemical reactions due to their reactive aldehyde group and electron-donating methoxy substituents. They can be used as intermediates in the synthesis of other organic compounds. For example, they can react with amino compounds to form Schiff bases, which have been synthesized and characterized . Additionally, they can be derivatized for use in liquid chromatography as highly sensitive and selective fluorescence reagents for aromatic aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethoxybenzaldehydes and their derivatives have been investigated through different analytical techniques. The optical properties, such as the optical band gap and refractive index, have been analyzed using UV–Vis–NIR studies . The thermal properties have been assessed by thermogravimetric (TG) and differential thermal analyses (DTA), and kinetic parameters have been computed from TGA data . The electronic properties, including the plasma energy, Penn gap, Fermi energy, and electronic polarizability, have been calculated for some of the synthesized crystals . Additionally, the third-order nonlinear optical properties have been measured using the Z-scan technique .
Scientific Research Applications
Application 1: Stereocontrolled Total Synthesis of (−)-Kendomycin
- Summary of the Application : 2,4-Dimethoxy-3-methylbenzaldehyde is used as a starting reagent in the stereocontrolled total synthesis of (−)-kendomycin . Kendomycin is a naturally occurring tetracyclic polyketide with notable antibiotic and cytostatic activity.
- Results or Outcomes : The outcome of this application is the successful synthesis of (−)-kendomycin, a compound with significant antibiotic and cytostatic properties .
Application 2: Total Syntheses of Renierol, Renierol Acetate, and Renierol Propionate
- Summary of the Application : 2,4-Dimethoxy-3-methylbenzaldehyde is used in the total syntheses of renierol, renierol acetate, and renierol propionate . These are naturally occurring compounds with potential biological activities.
- Results or Outcomes : The outcome of this application is the successful synthesis of renierol, renierol acetate, and renierol propionate .
Safety And Hazards
2,4-Dimethoxy-3-methylbenzaldehyde may cause respiratory irritation, serious eye irritation, and skin irritation . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes . If inhaled, the person should be moved into fresh air . In case of skin contact, it should be washed off with soap and plenty of water .
properties
IUPAC Name |
2,4-dimethoxy-3-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-9(12-2)5-4-8(6-11)10(7)13-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKAZUWUHOBBMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291007 | |
Record name | 2,4-Dimethoxy-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-3-methylbenzaldehyde | |
CAS RN |
7149-92-0 | |
Record name | 7149-92-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72349 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dimethoxy-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethoxy-3-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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